molecular formula C5H3Cl2NO B1375030 2,3-Dichloropyridin-4-ol CAS No. 1174047-06-3

2,3-Dichloropyridin-4-ol

Cat. No.: B1375030
CAS No.: 1174047-06-3
M. Wt: 163.99 g/mol
InChI Key: OIIQOSKJOINELL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloropyridin-4-ol typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 3-amino-2-chloropyridine with an alkali metal nitrite in the presence of aqueous hydrochloric acid to form a diazonium salt, which is then decomposed in the presence of a copper catalyst . This method ensures high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloropyridin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the hydroxyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions can yield various substituted pyridines, while oxidation can produce pyridine carboxylic acids .

Scientific Research Applications

2,3-Dichloropyridin-4-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,3-Dichloropyridin-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

    2,6-Dichloropyridine: Similar in structure but with chlorine atoms at the 2nd and 6th positions.

    2,4-Dichloropyridine: Chlorine atoms at the 2nd and 4th positions.

    2,5-Dichloropyridine: Chlorine atoms at the 2nd and 5th positions.

Uniqueness: 2,3-Dichloropyridin-4-ol is unique due to the presence of the hydroxyl group at the 4th position, which significantly alters its chemical reactivity and biological activity compared to other dichloropyridines .

Biological Activity

2,3-Dichloropyridin-4-ol is a chlorinated derivative of pyridine that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyridine ring with two chlorine substituents at the 2 and 3 positions and a hydroxyl group at the 4 position. The unique structure of this compound contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C₅H₃Cl₂NO
  • Molecular Weight : Approximately 163.99 g/mol

The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate the activity of specific enzymes and receptors, which can lead to therapeutic effects. For instance, it may inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of pathogens, showing effectiveness in inhibiting bacterial and fungal growth. The compound's structure suggests potential for broad-spectrum antimicrobial activity.

Anticancer Activity

Studies have explored the anticancer potential of this compound. It has been implicated in the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary findings suggest that it may be effective against certain types of cancer cells, although further studies are necessary to confirm these effects.

Case Studies and Research Findings

  • Inhibition of Cytochrome P450 : A study highlighted the role of this compound as an inhibitor of CYP1A2, affecting the metabolism of drugs processed by this enzyme. This interaction is critical for understanding potential drug-drug interactions.
  • Antimicrobial Testing : In vitro assays demonstrated that this compound displays potent activity against several bacterial strains, with IC50 values indicating effectiveness in the low micromolar range .
  • Anticancer Studies : Research involving cell lines has shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways .

Data Tables

Biological Activity IC50 Value (µM) Target/Mechanism
Antimicrobial<10Various bacterial strains
CYP1A2 Inhibition-Cytochrome P450 enzyme
Anticancer<20Induction of apoptosis

Properties

IUPAC Name

2,3-dichloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIQOSKJOINELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729365
Record name 2,3-Dichloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174047-06-3
Record name 2,3-Dichloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-4-hydroxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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